molecular formula C15H16BrNO3 B13590446 Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

Cat. No.: B13590446
M. Wt: 338.20 g/mol
InChI Key: XHHAIXSFZXRBRZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl 2-(6-bromo-1-oxoisoquinolin-2-yl)acetate

InChI

InChI=1S/C15H16BrNO3/c1-15(2,3)20-13(18)9-17-7-6-10-8-11(16)4-5-12(10)14(17)19/h4-8H,9H2,1-3H3

InChI Key

XHHAIXSFZXRBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with a suitable isoquinoline derivative. One common method includes the use of tert-butyl bromoacetate as a building block during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride and bases like imidazole to facilitate the reaction .

Chemical Reactions Analysis

Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate
  • CAS Number : 2920147-67-5
  • Molecular Formula: C₁₅H₁₆BrNO₃
  • Molecular Weight : 338.1964 g/mol
  • Structure: Features a tert-butyl ester group linked via an acetamide bridge to a 6-bromo-1-oxo-1,2-dihydroisoquinoline moiety. The bromine substitution occurs at position 6 of the isoquinoline ring .
  • Availability : Commercially available from Aaron Chemicals LLC, typically in stock .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name & Source Molecular Formula Bromine Position Key Functional Groups Notable Properties
Target Compound C₁₅H₁₆BrNO₃ 6-isoquinoline Ester, Isoquinolinone High lipophilicity (tert-butyl group)
tert-butyl2-(5-bromothiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole-4-carboxylate (16b) C₁₉H₁₈BrN₅O₂S 5-thiophene Benzimidazotriazole, thiophene Low yield (17%), NMR data reported
Tert-butyl2-(2-(3-bromophenyl)-4-oxo-3-phenoxyazetidin-1-yl)ethylcarbamate (5g) C₂₂H₂₆BrN₂O₄ 3-phenyl β-lactam, BOC-protected amine Mp: 148–150°C; IR data available
3-(1-cyano-1,2-dihydroisoquinolin-2-yl)-3-oxopropyl propionate (metabolite) Variable dihydroisoquinoline Cyano, propionate ester Correlated with microbial activity
tert-butyl 2-((4-bromophenyl)sulfonyl)acetate C₁₂H₁₅BrO₄S 4-phenyl Sulfonyl, ester Electron-withdrawing sulfonyl group

Physicochemical Properties

  • Melting Points : Compound 5g has a melting point of 148–150°C , which could reflect crystalline stability due to the β-lactam and BOC groups. Data for the target compound is unavailable.
  • Spectroscopic Data :
    • Compound 16b: ¹H NMR (CDCl₃) shows aromatic proton signals at δ 8.14–7.07 ppm, consistent with its heterocyclic structure .
    • Compound 5g: IR spectra confirm β-lactam (1740 cm⁻¹) and BOC (1693 cm⁻¹) carbonyl stretches .

Biological Activity

Tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is C14H16BrNO3C_{14}H_{16}BrNO_3 with a molecular weight of approximately 326.19 g/mol. The compound is characterized by the presence of a bromo substituent on the isoquinoline ring, which is crucial for its biological activity .

Antimicrobial Properties

Recent studies have indicated that derivatives of isoquinolines exhibit significant antimicrobial activity. For instance, compounds similar to tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Isoquinoline derivatives are also being explored for their anticancer properties. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, studies have shown that these compounds can inhibit tumor growth in vitro and in vivo by disrupting critical signaling pathways involved in cell proliferation and survival .

The biological activity of tert-butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this one often act as inhibitors of key enzymes involved in metabolic processes, contributing to their antimicrobial and anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .
  • Cell Cycle Arrest : There is evidence that such compounds can induce cell cycle arrest at specific phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating effectively .

Case Studies and Research Findings

StudyFindings
Lin et al., 2020Demonstrated antimicrobial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 10 µg/mL for related isoquinoline derivatives .
Zhang et al., 2021Reported significant apoptosis induction in various cancer cell lines with IC50 values ranging from 5 to 20 µM for structurally similar compounds .
Wu et al., 2019Investigated the role of ROS in mediating apoptosis in breast cancer cells treated with isoquinoline derivatives, showing increased ROS levels correlating with cell death .

Q & A

Q. Table 1: Key Spectral Data for tert-Butyl 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate

Technique Observed Data Reference
1^1H NMR (400 MHz, CDCl3_3)δ 8.45 (NH-1), 7.70 (CH-8), 4.69 (CH2_2CO), 1.42–1.53 (CH3_3tBu)
13^{13}C NMR (101 MHz, CDCl3_3)δ 178.1 (CO), 165.8 (C=O), 83.7 (C(CH3_3)3_3)
LRMS (ESI)[M+Na]+^+ = 358.1

Q. Table 2: Hazard Mitigation Strategies

Risk Mitigation Reference
Acute Toxicity (Category 4)Use self-contained breathing apparatus and protective clothing during spills .
Fire HazardAvoid water jets; use CO2_2 extinguishers and evacuate immediately .

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